REACTION_CXSMILES
|
C(OC([NH:11][CH2:12][CH:13]([NH:15][S:16]([C:19]1[C:20]2[CH:21]=[CH:22][N:23]=[CH:24][C:25]=2[CH:26]=[CH:27][CH:28]=1)(=[O:18])=[O:17])[CH3:14])=O)C1C=CC=CC=1.[H][H]>C(O)C.[C].[Pd]>[NH2:11][CH2:12][CH:13]([NH:15][S:16]([C:19]1[C:20]2[CH:21]=[CH:22][N:23]=[CH:24][C:25]=2[CH:26]=[CH:27][CH:28]=1)(=[O:18])=[O:17])[CH3:14] |f:3.4|
|
Name
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N-(2-benzyloxycarbonylamino-1-methylethyl)-5-isoquinolinesulfonamide
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(C)NS(=O)(=O)C=1C=2C=CN=CC2C=CC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
palladium-carbon
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained above, and to the solution
|
Type
|
CUSTOM
|
Details
|
The palladium-carbon was separated from the reaction solution by filtration under the reduced pressure
|
Type
|
DISTILLATION
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Details
|
After the methanol was distilled
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Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)NS(=O)(=O)C=1C=2C=CN=CC2C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |